

# Application Notes and Protocols for Measuring Tbopp Efficacy

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## Compound of Interest

Compound Name: *Tbopp*

Cat. No.: *B1435223*

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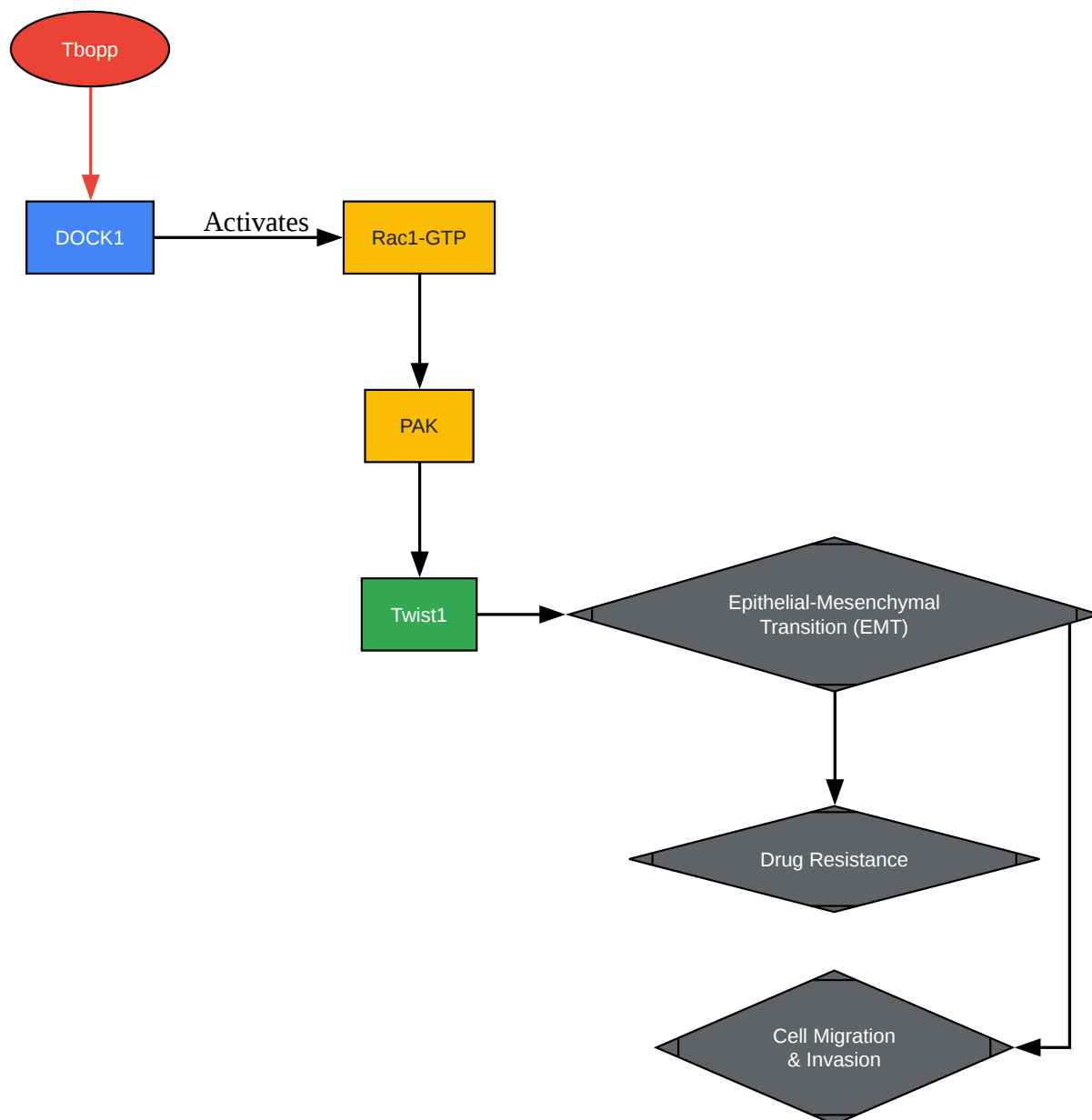
For Researchers, Scientists, and Drug Development Professionals

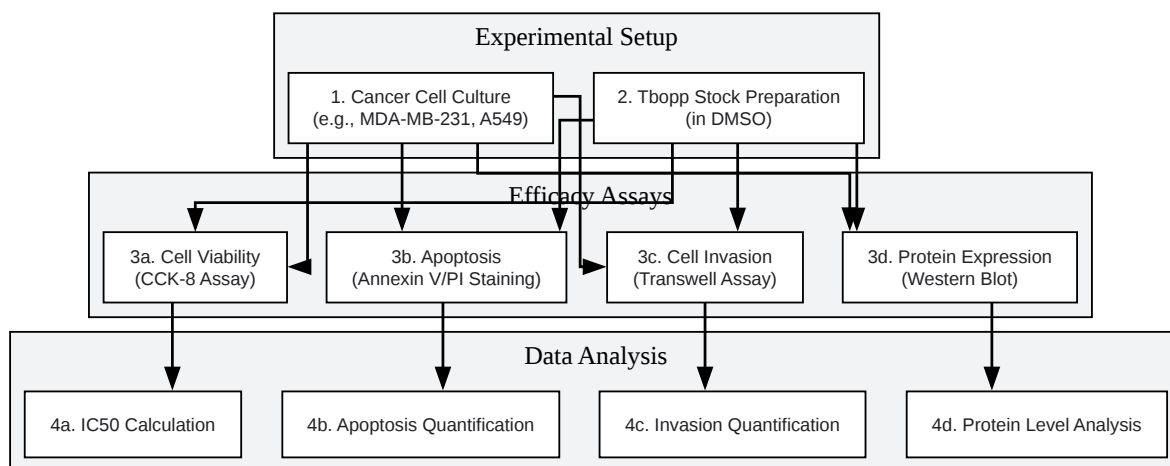
These application notes provide detailed protocols for assessing the efficacy of **Tbopp**, a selective inhibitor of the Dedicator of cytokinesis 1 (DOCK1). The following methodologies are designed to enable researchers to evaluate the cellular and in vivo effects of **Tbopp**, particularly in the context of cancer research and its synergistic potential with other therapeutic agents like cisplatin.

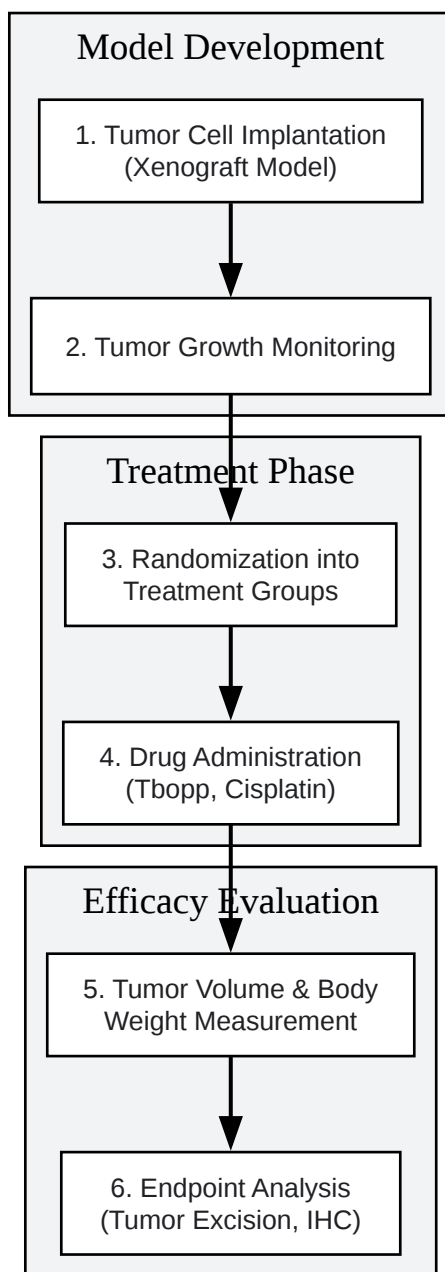
## Mechanism of Action Overview

**Tbopp** selectively inhibits DOCK1, a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac. DOCK1 is implicated in various cellular processes, including cell migration, invasion, and survival. A key downstream effector of DOCK1 signaling is the transcription factor Twist1, which plays a crucial role in epithelial-mesenchymal transition (EMT), a process associated with cancer progression, metastasis, and drug resistance. By inhibiting DOCK1, **Tbopp** disrupts this signaling cascade, leading to the suppression of EMT and sensitization of cancer cells to chemotherapy.

## Signaling Pathway Diagram







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